REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][OH:4].F[C:6]1[C:13]([F:14])=[C:12]([I:15])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]>CN(C=O)C>[F:14][C:13]1[C:6]([O:4][CH3:3])=[C:7]([CH:10]=[CH:11][C:12]=1[I:15])[C:8]#[N:9] |f:0.1|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
120 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1F)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to −25° C.
|
Type
|
WAIT
|
Details
|
After 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched by addition of 10% citric acid solution (5 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to 25° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl ether (2×15 mL)
|
Type
|
WASH
|
Details
|
the combined ether phases washed with water (5 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C#N)C=CC1I)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |